![molecular formula C23H30Cl2N2O4 B2408365 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride CAS No. 1216561-90-8](/img/structure/B2408365.png)
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H30Cl2N2O4 and its molecular weight is 469.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
This chemical compound's relevance in scientific research primarily emerges from its structural and pharmacological characteristics, which are pertinent to the synthesis and evaluation of new pharmacological agents. For instance, studies have illustrated the process of synthesizing related compounds with potential dual antihypertensive properties. These compounds are synthesized as free bases and subsequently transformed into hydrochloride salts, emphasizing the chemical's versatility and its utility in developing new therapeutic agents. The structural analysis, including protonation of nitrogen atoms within the piperazine ring, provides critical insights into its chemical behavior and potential interactions within biological systems (Marvanová et al., 2016).
Antimicrobial Activities
The compound and its derivatives have been investigated for antimicrobial activities, which is a significant area of application in scientific research. Novel compounds derived from similar chemical structures have demonstrated antimicrobial properties against various microorganisms. This includes the synthesis of triazole derivatives and their evaluation against bacterial and fungal strains, contributing to the search for new antimicrobial agents (Bektaş et al., 2007).
Antidepressant and Anxiolytic Properties
Research into the antidepressant and anxiolytic potential of compounds structurally related to this chemical highlights another critical application area. The development of derivatives with dual action at serotonin receptors and serotonin transporter outlines the compound's relevance in neuropsychopharmacology. This line of research aims to create new antidepressant drugs with improved efficacy and safety profiles, indicating the compound's utility in addressing mental health disorders (Orus et al., 2002).
Insecticidal Properties
The compound's framework has also been explored for insecticidal properties, demonstrating its broader applicability in scientific research beyond pharmacology. Neolignans derived from similar structural motifs have exhibited insecticidal activity, highlighting the potential of this chemical class in developing new insecticidal agents. This research contributes to the field of agricultural science and pest management, showcasing the diverse applications of such compounds (Chauret et al., 1996).
Propriétés
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O4.ClH/c1-17-6-7-18(24)12-21(17)26-10-8-25(9-11-26)13-19(27)14-28-15-20-16-29-22-4-2-3-5-23(22)30-20;/h2-7,12,19-20,27H,8-11,13-16H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJAYZVBKRWPKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC3COC4=CC=CC=C4O3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

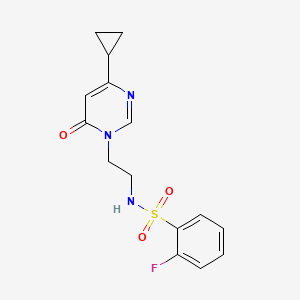
![7-Chloro-2-(2-(diethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408284.png)
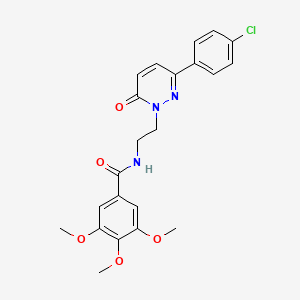
![Tert-butyl N-[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfamoyl]cyclobutyl]carbamate](/img/structure/B2408289.png)
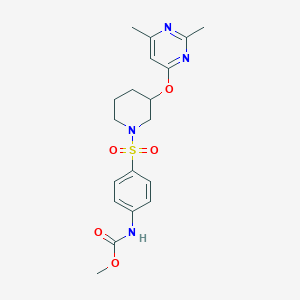

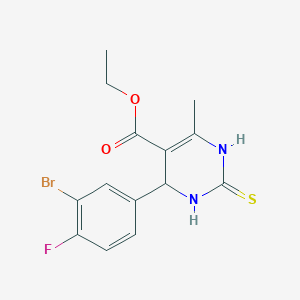
![2,4,6-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408296.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408298.png)
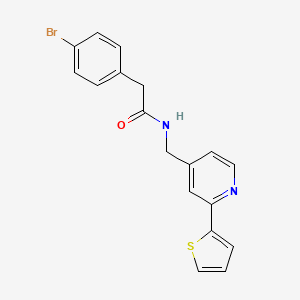
![3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2408302.png)

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone](/img/structure/B2408304.png)